molecular formula C13H10N2O3S B11747434 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824983-88-2

1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11747434
CAS No.: 824983-88-2
M. Wt: 274.30 g/mol
InChI Key: YGSHEPGNPDRIPY-UHFFFAOYSA-N
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Description

1-benzyl-3-hydroxy-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, with additional functional groups including a benzyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-hydroxy-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thiophene derivative, the introduction of a pyrimidine ring can be achieved through a series of condensation reactions. The benzyl and hydroxyl groups are then introduced via nucleophilic substitution and oxidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-hydroxy-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the oxygen functionalities.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-benzyl-3-hydroxy-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-hydroxy-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione: shares similarities with other thieno[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 1-benzyl-3-hydroxy-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione lies in its specific functional groups and their positions on the thieno[2,3-d]pyrimidine core. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

824983-88-2

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

1-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H10N2O3S/c16-11-10-6-7-19-12(10)14(13(17)15(11)18)8-9-4-2-1-3-5-9/h1-7,18H,8H2

InChI Key

YGSHEPGNPDRIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CS3)C(=O)N(C2=O)O

Origin of Product

United States

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